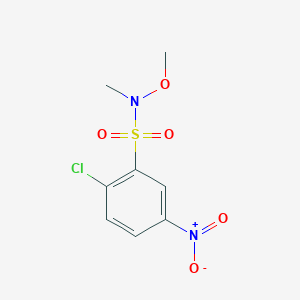

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide

Übersicht

Beschreibung

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H9ClN2O5S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Vorbereitungsmethoden

The synthesis of 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the nitration of a suitable benzene derivative followed by sulfonation, chlorination, and subsequent methoxylation and methylation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product with high purity.

Industrial production methods may involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques is common to maintain the quality and consistency of the compound.

Analyse Chemischer Reaktionen

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds like 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide demonstrate significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

Antitumor Properties

Recent studies have suggested that sulfonamide derivatives may possess antitumor activity. The compound is being investigated for its ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to decreased proliferation of tumor cells, making it a candidate for cancer treatment .

Agricultural Applications

Pesticide Development

The compound's sulfonamide structure makes it a candidate for developing herbicides and fungicides. Its efficacy in controlling broadleaf weeds has been noted, similar to other sulfonamide-based herbicides like diclosulam, which acts as an acetolactate synthase (ALS) inhibitor . This property allows for pre-emergence and post-emergence applications in various crops, including soybeans and peanuts.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various sulfonamides, including this compound, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potential as an alternative to traditional antibiotics .

Study 2: Herbicidal Activity

Field trials assessing the effectiveness of sulfonamide-based herbicides showed that formulations containing this compound significantly reduced weed biomass compared to untreated controls. These results suggest its viability as a new herbicide option in integrated pest management systems .

Wirkmechanismus

The mechanism of action of 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide include:

2-chloro-N-methoxy-N-methylacetamide: This compound has similar structural features but lacks the nitro and sulfonamide groups.

1-methoxy-2-chloro-5-nitrobenzene: This compound is similar but does not have the sulfonamide group.

2-chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of a methoxy group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Biologische Aktivität

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, a nitro group, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 280.68 g/mol. This compound has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural components of this compound contribute to its reactivity and biological activity. The nitro group is known for its role in antimicrobial activity, while the sulfonamide moiety enhances its pharmacological properties. The presence of the methoxy and chloro groups further modifies the compound's interaction with biological systems.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H9ClN2O5S | Contains chloro, methoxy, nitro, and sulfonamide groups |

| 4-Chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide | C8H9ClN2O5S | Similar structure with different positioning |

| N-Methylsulfanilamide | C7H10N2O2S | Simpler structure, primarily used as an antibiotic |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial activity was assessed using the agar-dilution method against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The results indicated that the MIC values for this compound were comparable to standard antibiotics like ciprofloxacin but did not exhibit significant activity below 100 μM .

The mechanism underlying the biological activity of this compound involves several pathways:

- Nitro Group Reduction : The nitro group may be reduced to form reactive intermediates that interact with cellular components, leading to cell damage or death.

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes involved in bacterial metabolism, disrupting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .

Case Studies

A notable study demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The IC50 value for this compound was found to be around 225 µM, indicating effective cytotoxicity against cancer cells .

Eigenschaften

IUPAC Name |

2-chloro-N-methoxy-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVXKTCKGCBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.